![molecular formula C23H19N3O2 B3819804 ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate](/img/structure/B3819804.png)
ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate
Overview
Description
Ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate, also known as ethyl cyanoacetate, is an organic compound widely used in chemical synthesis. It is a colorless liquid with a fruity odor and is soluble in water and organic solvents. Ethyl cyanoacetate is a versatile building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitution, condensation, and addition reactions.
Scientific Research Applications
Ethyl cyanoacetate is widely used in chemical synthesis as a versatile building block. It can be used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. For example, ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate is a key intermediate in the synthesis of the anti-inflammatory drug ibuprofen. It is also used in the synthesis of the insecticide cypermethrin and the dye eosin Y.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate is based on its ability to undergo various chemical reactions. It can act as a nucleophile, a Michael acceptor, and an enolate precursor. Ethyl cyanoacetate can undergo nucleophilic substitution reactions with electrophilic reagents, resulting in the formation of various organic compounds. It can also undergo Michael addition reactions with enones and other Michael acceptors, resulting in the formation of Michael adducts. Additionally, ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate can be deprotonated to form an enolate, which can undergo various reactions, including aldol condensation and Michael addition reactions.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate. However, it has been reported that ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate can act as a precursor for the synthesis of various bioactive compounds, including pharmaceuticals and agrochemicals. For example, ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate is a key intermediate in the synthesis of the anti-inflammatory drug ibuprofen.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in lab experiments is its versatility. It can undergo various chemical reactions, making it a useful building block in organic synthesis. Additionally, ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate is readily available and relatively inexpensive. However, there are some limitations to using ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in lab experiments. It is a toxic and flammable liquid, and proper safety precautions should be taken when handling it. Additionally, some of the reactions involving ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate can be challenging to control, leading to low yields or unwanted side products.
Future Directions
There are several future directions for the use of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in scientific research. One potential area of research is the development of new synthetic routes to ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate and its derivatives. Additionally, there is a need for the development of new reactions and methodologies that can utilize ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate as a building block. Another area of research is the application of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in the synthesis of new bioactive compounds, including pharmaceuticals and agrochemicals. Finally, there is a need for further studies on the biochemical and physiological effects of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate and its derivatives.
In conclusion, ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate is a versatile building block in organic synthesis with numerous scientific research applications. It can undergo various chemical reactions, making it a useful tool in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. While there are some limitations to using ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in lab experiments, its versatility and availability make it a valuable resource for scientific research. There are several future directions for the use of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in scientific research, including the development of new synthetic routes, the application of ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate cyanoacetate in the synthesis of new bioactive compounds, and further studies on its biochemical and physiological effects.
properties
IUPAC Name |
ethyl 2-amino-1,3-dicyano-4,6-diphenylcyclohexa-2,4-diene-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-28-22(27)23(15-25)20(17-11-7-4-8-12-17)13-18(19(14-24)21(23)26)16-9-5-3-6-10-16/h3-13,20H,2,26H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMCOWPCFXDBHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(C=C(C(=C1N)C#N)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1,3-dicyano-4,6-diphenyl-2,4-cyclohexadiene-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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